molecular formula C12H10O2 B1630524 [1,1'-Biphenyl]-2,3'-diol CAS No. 26983-52-8

[1,1'-Biphenyl]-2,3'-diol

Cat. No.: B1630524
CAS No.: 26983-52-8
M. Wt: 186.21 g/mol
InChI Key: XKZQKPRCPNGNFR-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,3’-diol: is an organic compound consisting of two connected phenyl rings with hydroxyl groups attached at the 2 and 3’ positions. This compound is a derivative of biphenyl, which is an aromatic hydrocarbon. The presence of hydroxyl groups makes [1,1’-Biphenyl]-2,3’-diol a dihydroxy derivative of biphenyl, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylation of Biphenyl: One common method to synthesize [1,1’-Biphenyl]-2,3’-diol involves the hydroxylation of biphenyl. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions to introduce hydroxyl groups at the desired positions.

    Suzuki-Miyaura Cross-Coupling Reaction: Another approach involves the Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl derivative and a boronic acid, followed by hydroxylation to introduce the hydroxyl groups.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’-diol typically involves large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to control the regioselectivity and efficiency of the hydroxylation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2,3’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)

Major Products Formed:

    Oxidation: Quinones, oxidized biphenyl derivatives

    Reduction: Dihydroxybiphenyl derivatives

    Substitution: Halogenated biphenyls, nitro-biphenyls

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,3’-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can participate in hydrogen bonding and redox reactions, influencing its biological activity. In antioxidant research, the compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups . In drug development, the compound’s interaction with specific enzymes and receptors is studied to understand its therapeutic potential .

Properties

IUPAC Name

2-(3-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZQKPRCPNGNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067649
Record name [1,1'-Biphenyl]-2,3'-diol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31835-45-7, 26983-52-8
Record name [1,1′-Biphenyl]-2,3′-diol
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URL https://commonchemistry.cas.org/detail?cas_rn=31835-45-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyldiol
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Record name 2,3'-Biphenyldiol
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Record name [1,1'-Biphenyl]-2,3'-diol
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Record name [1,1'-Biphenyl]-2,3'-diol
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Record name [1,1'-biphenyl]-2,3'-diol
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Record name 2,3'-BIPHENYLDIOL
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Synthesis routes and methods I

Procedure details

To a solution of o-cresol (5 g, 46.3 mmol) and 3-pentanone (2 g, 23.2 mmol) in acetic acid (20 mL) was added conc H2SO4 (4 mL). The reaction mixture was stirred at ambient temperature for 3 days, poured over ice, and diluted with 1:5 ethyl acetate/hexanes. The organic fraction was separated, washed with water and brine, dried over MgSO4, and concentrated in vacuo. Chromatography (silica, 5% ethyl acetate in hexanes) afforded 2.2 g of diphenol 6. 1HNMR (CDCl3) δ: 6.90 (d, J=2 Hz, 2 H, Ar—H), 6.95 (dd, J=2 Hz, J=8.6 Hz, 2 H, Ar—H), 6.64 (d, J=8.6 Hz, 2 H, Ar—H), 2.21 (s, 6 H, Ar—CH3), 2.0 (q, J=7.3 Hz, 4 H, CH2CH3), 0.60 (t, J=7.3 Hz, 4 H, CH2CH3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
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20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

152 g of bisphenol A, 63 g of a diglycidyl ether of bisphenol A having an epoxy equivalent weight of 189 and 0.1 g of tributylphosphine were heated at 160° C. for 1 hour. Afterwards the epoxy was no longer detectable, and a chain-extended diphenol had formed. 53.8 g of isopropanol, 129 g of di-n-butylamine, 31.5 g of paraformaldehyde and 17.6 g of isobutanol were added and the mixture was heated at 80° C. for 2 hours. The product had a solids content of 80% by weight.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
189
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
epoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1692 g (18 mol) of phenol, 60.6 g (0.3 mol) of dodecylthiol and 420 g (3 mol) of dihydroisophorone (3,3,5-trimethylcyclohexan-1-one) are introduced into a stirring apparatus equipped with a stirrer, thermometer, reflux condenser and gas inlet pipe at 28°-30° C. Dry HCl gas is introduced into this solution over a period of 5 hours at 28°-30° C. The mixture is then left to react for about 10 h at 28°-30° C. When 95% of the ketone has been converted (examined by GC), 2.5 l of water are added to the reaction mixture and a pH value of 6 is adjusted by adding a 45% NaOH solution. The reaction mixture is stirred for one hour at 80° C. and then cooled to 25° C. The aqueous phase is decanted off and the remaining residue is washed with water at 80° C. The resulting crude product is filtered off and hot-extracted twice with n-hexane and twice with methylene chloride and then filtered. The residue is recrystallised twice from xylene.
Quantity
1692 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
ketone
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0 (± 1) mol
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reactant
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Name
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2196 g (18 mol) of 2,6-dimethylphenol, 38.2 g (0.36 mol) of β-mercaptopropionic acid and 420 g (3 mol) of dihydroisophorone (3,3,5-trimethylcyclohexan-1-one) are introduced into a stirring apparatus equipped with a stirrer, thermometer, reflux condenser and gas inlet pipe at 35° C. Dry HCl gas is introduced into this solution at 35° C. over a period of 5 h. The mixture is then left to react at 28°-30° C. for a period of about 10 hours. When 95% of the ketone has been converted (examined by GC) 2.5 l of water are added to the reaction mixture and a pH value of 6 is adjusted by the addition of a 45% NaOH solution. The reaction mixture is stirred for one hour at 80° C. and then cooled to room temperature. The aqueous phase is decanted off and the remaining residue is washed with water at 60° C. The resulting crude product is filtered off and hot-extracted three times with n-hexane and is then filtered.
Quantity
2196 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Following the same procedure as in Example A.2 3 mol of 3,3-dimethylcyclohexanone are used instead of 3 mol of dihydroisophorone. The product had a melting point of 190°-201° C.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,1'-Biphenyl]-2,3'-diol
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Reactant of Route 6
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